molecular formula C15H24N4O2S B2615596 N-(4-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide CAS No. 921775-76-0

N-(4-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide

Cat. No.: B2615596
CAS No.: 921775-76-0
M. Wt: 324.44
InChI Key: YQABPBODPJZWTC-UHFFFAOYSA-N
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Description

N-(4-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide is a complex organic compound that features a thiazole ring, a piperazine moiety, and a pivalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.

    Attachment of the Pivalamide Group: The final step involves the acylation of the thiazole-piperazine intermediate with pivaloyl chloride under basic conditions to form the pivalamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pivalamide moiety can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-(4-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, while the piperazine moiety can enhance binding affinity and selectivity. The pivalamide group may contribute to the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known anticancer drug that also contains a piperazine moiety.

    Thiazole-based Compounds: Various thiazole derivatives are studied for their biological activities.

Uniqueness

N-(4-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

2,2-dimethyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S/c1-15(2,3)13(21)17-14-16-11(10-22-14)9-12(20)19-7-5-18(4)6-8-19/h10H,5-9H2,1-4H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQABPBODPJZWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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